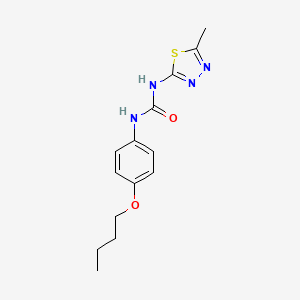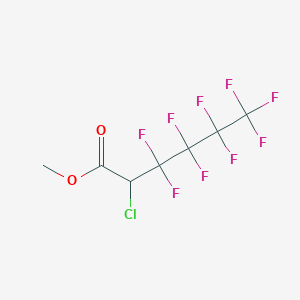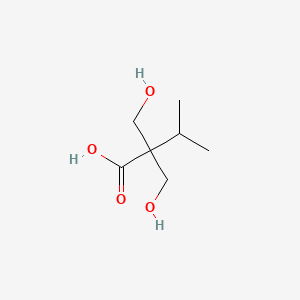
Methyl methyl(trichloromethyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methyl(trichloromethyl)phosphinate is an organophosphorus compound characterized by the presence of both methyl and trichloromethyl groups attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl methyl(trichloromethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphonic dichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
Cl3C-P(O)Cl2+2CH3OH→Cl3C-P(O)(OCH3)2+2HCl
This reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl methyl(trichloromethyl)phosphinate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological phosphates.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with phosphinate moieties.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism by which methyl methyl(trichloromethyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions and biological molecules, influencing various biochemical pathways. Its ability to donate or accept electrons makes it a versatile reagent in both chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl methyl(dichloromethyl)phosphinate
- Methyl methyl(bromomethyl)phosphinate
- Methyl methyl(chloromethyl)phosphinate
Comparison
Methyl methyl(trichloromethyl)phosphinate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to its analogs. This group enhances the compound’s electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the trichloromethyl group can influence the compound’s stability and solubility, affecting its behavior in various applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.
Propriétés
Numéro CAS |
111737-57-6 |
|---|---|
Formule moléculaire |
C3H6Cl3O2P |
Poids moléculaire |
211.41 g/mol |
Nom IUPAC |
trichloro-[methoxy(methyl)phosphoryl]methane |
InChI |
InChI=1S/C3H6Cl3O2P/c1-8-9(2,7)3(4,5)6/h1-2H3 |
Clé InChI |
YKLCZRSYUUGIKJ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)




![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
